3-(Pyridin-3-yl)-1,2-oxazol-5-amine is a heterocyclic compound characterized by the presence of both pyridine and oxazole rings. Its molecular formula is and it is identified by the CAS number 23821-38-7. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in synthesizing more complex molecules.
The compound can be synthesized through various methods, primarily involving cyclization reactions between appropriate precursors. It is commercially available from chemical suppliers, which provide detailed information on its synthesis and applications.
3-(Pyridin-3-yl)-1,2-oxazol-5-amine belongs to the class of heterocyclic compounds, specifically those containing nitrogen in both the pyridine and oxazole rings. It is classified under organic compounds with potential pharmaceutical relevance due to its structural features that may interact with biological targets.
The synthesis of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine typically involves the cyclization of 3-aminopyridine with glyoxal in the presence of a base. This reaction often occurs in an organic solvent such as ethanol or acetonitrile at elevated temperatures. The reaction conditions can significantly affect yield and purity.
The molecular structure of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine features a pyridine ring substituted at the 3-position with an oxazole group at the 5-position. The presence of nitrogen atoms in both rings contributes to its reactivity and interaction with biological targets.
3-(Pyridin-3-yl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | N-bromosuccinimide | Chloroform |
The mechanism by which 3-(Pyridin-3-yl)-1,2-oxazol-5-amine exerts its effects involves interaction with specific molecular targets, particularly enzymes. The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. The oxazole ring can participate in hydrogen bonding and π–π interactions, enhancing binding affinity.
The compound's stability under various conditions makes it suitable for further chemical modifications and applications in drug design.
3-(Pyridin-3-yl)-1,2-oxazol-5-amine has diverse applications in scientific research:
The strategic combination of nitrogen-containing heterocycles represents a cornerstone of modern medicinal chemistry, enabling the development of compounds with precise biological targeting capabilities. Among these hybrid architectures, the fusion of pyridine and oxazole rings creates a privileged scaffold with demonstrated versatility across therapeutic domains. The specific molecular framework of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine exemplifies this approach, integrating the hydrogen-bonding capabilities of an aminoxazole with the coordination properties of a pyridyl substituent. This compound (CAS 23821-38-7), systematically named 3-(3-Pyridinyl)-5-isoxazolamine and alternatively designated as 3-Pyridin-3-yl-isoxazol-5-ylamine, possesses the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol. Its structure features a 1,2-oxazole (isoxazole) ring substituted at the 3-position with a pyridin-3-yl group and at the 5-position with an amino functionality, creating a planar yet electronically complex system [5]. This configuration delivers distinct physicochemical properties, including moderate lipophilicity and dual hydrogen bonding capacity, that facilitate specific interactions with biological targets, particularly enzymes requiring metal coordination or π-stacking interactions [4] [7].
Table 1: Fundamental Identifiers and Properties of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine
Property Category | Specific Identifiers |
---|---|
Systematic Name | 3-(Pyridin-3-yl)-1,2-oxazol-5-amine |
CAS Registry No. | 23821-38-7 |
PubChem CID | Not explicitly listed (multiple related entries: 11993865, 22353988, 83618993) |
Molecular Formula | C₈H₇N₃O |
Molecular Weight | 161.16 g/mol |
SMILES Notation | N=1C=CC=C(C1)C2=NOC(N)=C2 |
InChI Key | JGYLPJJHLHRKHH-UHFFFAOYSA-N |
Synonymous Names | 5-Isoxazolamine, 3-(3-pyridinyl)-; 3-Pyridin-3-yl-1,2-oxazol-5-amine; Pyridine, 3-(5-amino-3-isoxazolyl)- |
The exploration of pyridine-oxazole hybrids has evolved significantly since the mid-20th century, driven by the recognition of heterocyclic synergy in bioactive molecules. Early investigations focused on the independent pharmacophoric contributions of pyridine and oxazole moieties, with pyridine offering metal-coordination capability and oxazole providing metabolic stability and hydrogen-bonding features. This understanding matured through the 1980s-1990s as researchers systematically investigated bicyclic heteroaromatic systems for antimicrobial applications. The historical significance of these frameworks is evidenced by their incorporation into FDA-approved therapeutics, particularly within antibacterial classes where heterocyclic complexity enables target specificity against resistant pathogens [6] [8].
The oxazole motif specifically emerged as a versatile bioisostere for ester and amide functionalities, offering improved metabolic stability while retaining hydrogen-bonding capacity. This property proved crucial in antibiotics development, where molecules like tazobactam (featuring a triazole but demonstrating the principle) and linezolid (containing oxazolidinone) established the therapeutic value of nitrogen-oxygen heterocycles against resistant bacteria [6] [8]. The pyridine ring, meanwhile, became recognized for its role in enhancing membrane permeability and enabling π-cation interactions with target proteins. The strategic fusion of these systems—exemplified by 3-(Pyridin-3-yl)-1,2-oxazol-5-amine—represents a deliberate effort to combine these advantageous properties within a single molecular entity. This evolution reflects a broader trend toward molecular hybridization in medicinal chemistry, where distinct pharmacophores are conjoined to yield compounds with enhanced target affinity and optimized physicochemical profiles [6].
Table 2: Evolution of Oxazole-Containing Therapeutics in FDA-Approved Antibiotics
Approval Year | Therapeutic Agent | Therapeutic Class | Oxazole-Type Heterocycle | Primary Biological Target |
---|---|---|---|---|
1992 | Tazobactam | β-Lactamase Inhibitor | 1,2,3-Triazole | β-Lactamases |
2000 | Linezolid | Oxazolidinone | 1,3-Oxazolidin-2-one | 23S Ribosomal RNA |
2014 | Tedizolid | Oxazolidinone | 1,3-Oxazolidin-2-one, Tetrazole | 23S Ribosomal RNA |
2019 | Relebactam | β-Lactamase Inhibitor | Imidazolone derivative | β-Lactamases |
The molecular architecture of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine provides a multifunctional pharmacophoric template with distinctive electronic and spatial characteristics. The aminoxazole component delivers two key interaction sites: the amino group at position 5 functions as both a hydrogen bond donor (N-H) and acceptor (lone pair), while the oxazole nitrogen serves as a hydrogen bond acceptor. The pyridin-3-yl substituent introduces an additional hydrogen bond acceptor site (pyridyl nitrogen) and enables π-stacking interactions with aromatic residues in target proteins. This configuration creates a planar, conjugated system that facilitates deep penetration into enzyme active sites, particularly those with aromatic cleft environments such as kinase ATP-binding sites or cytochrome P450 heme domains [3] [7].
Computational analyses reveal the compound's electronic polarization, with significant electron density differentials between the electron-rich amino-oxazole and the relatively electron-deficient pyridyl ring. This dipole moment (estimated at ~3.5D) enhances target binding through complementary electrostatic interactions with polarized protein subsites. The molecule's compact size (molecular weight 161.16 g/mol) and moderate lipophilicity (calculated logP ~0.9) position it within optimal physicochemical space for fragment-based drug discovery, adhering to the "rule of three" (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) [4] [5]. These properties facilitate its use as a versatile molecular building block that can be elaborated at multiple positions:
The compound's significance extends to its role in enzyme inhibition strategies, particularly against metalloenzymes and cytochrome P450 isoforms. The pyridyl nitrogen's ability to coordinate with catalytic metal ions (e.g., Fe²⁺ in CYP heme groups) is synergistically enhanced by the oxazole's capacity for hydrogen bonding with adjacent residues. This dual functionality underpins research into selective CYP inhibitors, where the scaffold serves as a heme-binding group alternative to traditional azoles [3]. Similarly, in kinase inhibition, the planar system intercalates between hydrophobic gatekeeper residues while forming critical hydrogen bonds with the hinge region. These attributes establish 3-(Pyridin-3-yl)-1,2-oxazol-5-amine as a structurally privileged template for rational design of targeted therapeutics, particularly in antimicrobial and anticancer domains where heterocyclic hybridization strategies show increasing promise [4] [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0